
Nitric acid;1,1,3,3-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;1,1,3,3-tetramethylguanidine is an organic compound with the chemical formula HNC(N(CH₃)₂)₂. This compound is a colorless liquid known for its strong basic properties, as indicated by the high pKa of its conjugate acid . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
1,1,3,3-Tetramethylguanidine can be synthesized through several methods. One common method involves the S-methylation and amination of tetramethylthiourea . Another alternative method starts from cyanogen iodide . In industrial settings, the production of 1,1,3,3-tetramethylguanidine often involves these synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
1,1,3,3-Tetramethylguanidine undergoes various chemical reactions, primarily due to its strong basic nature. Some of the common reactions include:
Oxidation: It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is employed in the preparation of alkyl nitriles from alkyl halides and 3′-alkylthymidines from 3′-nitrothymidines.
Catalysis: It serves as a base-catalyst in the production of polyurethane.
Scientific Research Applications
1,1,3,3-Tetramethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong, non-nucleophilic base for alkylations, often as a substitute for more expensive bases like 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene.
Medicine: Its strong basic properties make it useful in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a base-catalyst in the production of polyurethane and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetramethylguanidine is primarily based on its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates. This property makes it an effective catalyst in many organic synthesis reactions, including oxidation and substitution reactions .
Comparison with Similar Compounds
1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene. While all these compounds are strong bases, 1,1,3,3-tetramethylguanidine is unique due to its high water solubility, which allows it to be easily removed from mixtures in organic solvents . Other similar compounds include dimethylurea, noxytiolin, metformin, buformin, and allantoic acid .
Properties
CAS No. |
69932-20-3 |
|---|---|
Molecular Formula |
C5H14N4O3 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
nitric acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C5H13N3.HNO3/c1-7(2)5(6)8(3)4;2-1(3)4/h6H,1-4H3;(H,2,3,4) |
InChI Key |
MDURUBGJMKSQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N(C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


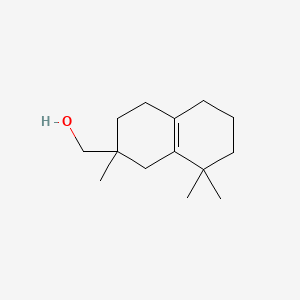
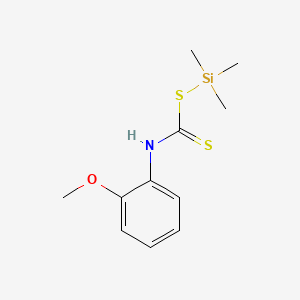
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
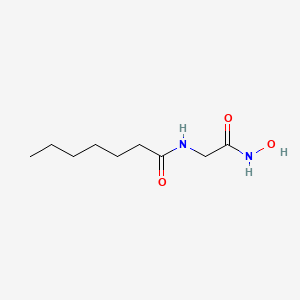

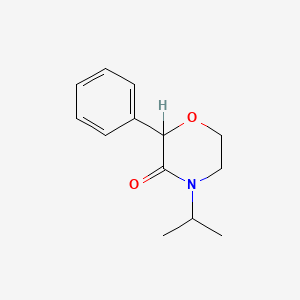
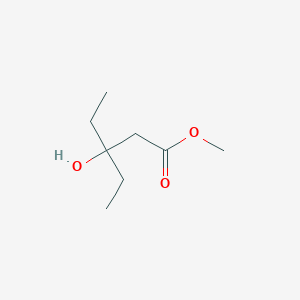
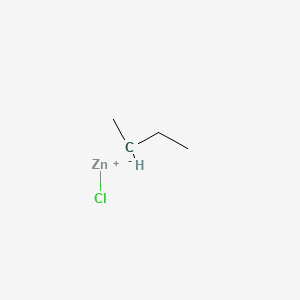
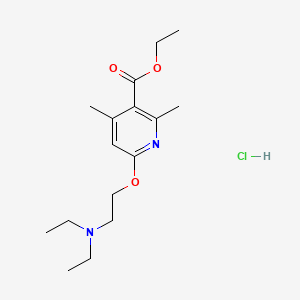
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
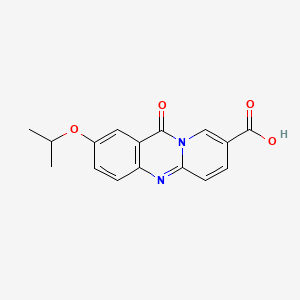
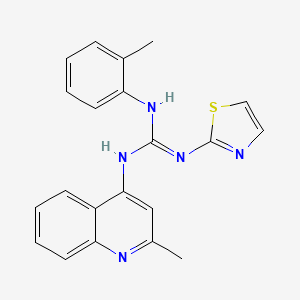
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
